REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]([C:11]#[N:12])[CH2:6][CH2:7][CH2:8][C:9]#[N:10])#[N:2].[C:13]([N:15]=[C:16]([NH2:18])[NH2:17])#[N:14].C[O-].[Na+]>CS(C)=O>[NH2:14][C:13]1[N:15]=[C:16]([NH2:18])[N:17]=[C:1]([CH2:3][CH2:4][CH:5]([C:11]2[N:17]=[C:16]([NH2:18])[N:15]=[C:13]([NH2:14])[N:12]=2)[CH2:6][CH2:7][CH2:8][C:9]2[N:17]=[C:16]([NH2:18])[N:15]=[C:13]([NH2:14])[N:10]=2)[N:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC(CCCC#N)C#N
|
Name
|
|
Quantity
|
277.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Quantity
|
750 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
sodium methylate
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
to precipitate the reaction product
|
Type
|
CUSTOM
|
Details
|
by separating the crude
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the crude product in excess amount of dimethyl sulfoxide at 135° C
|
Type
|
CUSTOM
|
Details
|
precipitating the product
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)N)CCC(CCCC1=NC(=NC(=N1)N)N)C1=NC(=NC(=N1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |